N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.10347926 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on synthesizing and characterizing similar sulfonamide compounds to understand their molecular structure, vibrational frequencies, and electronic properties. For instance, the study by Sarojini et al. (2012) on the synthesis and characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) provides insights into the molecular geometry, vibrational frequencies, and electronic properties using Density Functional Theory (DFT) methods. This research contributes to the fundamental understanding of sulfonamide compounds, which can be applied in various scientific and industrial applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Biological Evaluation and Potential Therapeutic Applications
Another area of research involves evaluating the biological activity of sulfonamide derivatives for their potential therapeutic applications. For example, the study on the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety highlights the potent cytotoxic activity of synthesized compounds against human cancer cell lines. This suggests that sulfonamide derivatives have significant potential in developing anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Environmental and Analytical Chemistry Applications
Sulfonamide compounds also find applications in environmental and analytical chemistry. For instance, the utilization of aromatic sulfonates as tracers in geothermal reservoirs showcases the practical application of these compounds in environmental studies. The polyaromatic sulfonates were tested for their thermal stability and analytical detectability in geothermal systems, demonstrating their suitability as tracers for reservoir temperature assessment and fluid movement tracking (Rose, Benoit, & Kilbourn, 2001).
Mechanism of Action
Target of Action
It is structurally similar to other compounds that target the glyceraldehyde-3-phosphate dehydrogenase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity .
Biochemical Pathways
If it indeed targets glyceraldehyde-3-phosphate dehydrogenase, it could potentially affect glycolysis and other metabolic pathways .
Future Directions
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-24(21,14-8-9-17-18(12-14)23-11-10-22-17)19-16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,8-9,12,16,19H,3,5,7,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITSXEPWQGAORP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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